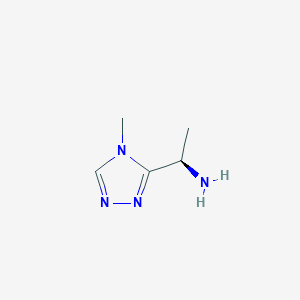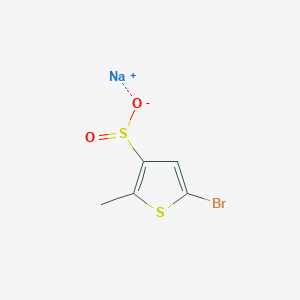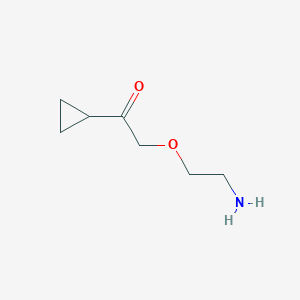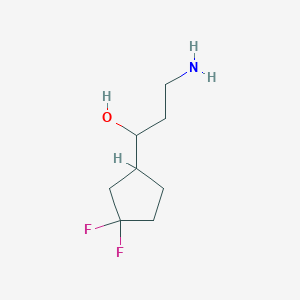![molecular formula C12H20N4O B13157640 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective orexin-2 receptor antagonist, which makes it a promising candidate for the treatment of insomnia and other sleep disorders .
Méthodes De Préparation
The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the pyrrole core.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a selective orexin-2 receptor antagonist, which could be used to treat insomnia and other sleep disorders . In biology, it is used to study the orexin signaling pathway and its role in regulating sleep and wakefulness. In the pharmaceutical industry, it is explored as a lead compound for the development of new drugs targeting the orexin receptors .
Mécanisme D'action
The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with the orexin-2 receptor. By binding to this receptor, the compound inhibits the action of orexin, a neuropeptide that promotes wakefulness. This inhibition leads to an increase in sleep duration and quality . The molecular targets and pathways involved include the orexin signaling pathway, which plays a crucial role in regulating the sleep-wake cycle .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole stands out due to its high selectivity for the orexin-2 receptor. Similar compounds include other orexin receptor antagonists such as suvorexant and lemborexant, which also target the orexin receptors but may have different selectivity profiles and pharmacokinetic properties . The uniqueness of this compound lies in its potential for high efficacy and selectivity, making it a promising candidate for further development in the treatment of sleep disorders .
Propriétés
Formule moléculaire |
C12H20N4O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16/h8-10,13H,3-7H2,1-2H3 |
Clé InChI |
XJCVQDLTVTWQEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NO1)CN2CC3CNCC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)


![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)



![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
